1-(difluoromethyl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide
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Overview
Description
1-(DIFLUOROMETHYL)-N~4~-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)BENZYL]-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound characterized by its unique structure, which includes difluoromethyl and pyrazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(DIFLUOROMETHYL)-N~4~-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)BENZYL]-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the difluoromethyl group: This step can be accomplished using difluoromethylating agents under specific conditions.
Sulfonamide formation:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(DIFLUOROMETHYL)-N~4~-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)BENZYL]-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the difluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
1-(DIFLUOROMETHYL)-N~4~-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)BENZYL]-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(DIFLUOROMETHYL)-N~4~-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)BENZYL]-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, while the pyrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(Difluoromethoxy)-1-methyl-3-trifluoromethyl-1H-pyrazol-4-ylmethylthio]-4,5-dihydro-5,5-dimethylisoxazole
- 3-(Difluoromethoxy)-1-methyl-3-trifluoromethyl-1H-pyrazol-4-ylmethylthio]-4,5-dihydro-5,5-dimethylisoxazole
Uniqueness
1-(DIFLUOROMETHYL)-N~4~-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)BENZYL]-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both difluoromethyl and pyrazole groups can enhance its stability, binding affinity, and overall activity compared to similar compounds.
Properties
Molecular Formula |
C18H21F2N5O2S |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
1-(difluoromethyl)-N-[[2-(3,5-dimethylpyrazol-1-yl)phenyl]methyl]-3,5-dimethylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C18H21F2N5O2S/c1-11-9-12(2)24(22-11)16-8-6-5-7-15(16)10-21-28(26,27)17-13(3)23-25(14(17)4)18(19)20/h5-9,18,21H,10H2,1-4H3 |
InChI Key |
TXIFBMOUMCJVPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC=C2CNS(=O)(=O)C3=C(N(N=C3C)C(F)F)C)C |
Origin of Product |
United States |
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